4-Phenylsulfanyl-[1,3]dioxolan-2-one
Description
4-Phenylsulfanyl-[1,3]dioxolan-2-one is a cyclic carbonate derivative characterized by a phenylsulfanyl (-SPh) substituent at the 4-position of the dioxolan-2-one ring. This sulfur-containing functional group imparts unique electronic and steric properties, distinguishing it from other 1,3-dioxolan-2-one analogs.
Properties
CAS No. |
304881-39-8 |
|---|---|
Molecular Formula |
C9H8O3S |
Molecular Weight |
196.22 g/mol |
IUPAC Name |
4-phenylsulfanyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C9H8O3S/c10-9-11-6-8(12-9)13-7-4-2-1-3-5-7/h1-5,8H,6H2 |
InChI Key |
RGKJPSUIRWDBRT-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)O1)SC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Diversity and Molecular Properties
The 1,3-dioxolan-2-one core is highly modular, with substituents dictating physicochemical behavior. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., -F, -Cl) increase electrophilicity of the carbonate ring, enhancing reactivity in ring-opening polymerizations. The phenylsulfanyl group (-SPh) may exhibit resonance effects, altering electronic distribution.
- Steric Hindrance : Bulky substituents like -SPh or 4-Methyl-5-phenyl (MW 178.19, ) reduce reaction rates in catalytic processes compared to smaller groups (e.g., -CH3).
- Thermal Stability : Fluorinated derivatives (e.g., FEC) exhibit superior thermal stability (decomposition >200°C) due to strong C-F bonds, while hydroxymethyl analogs degrade at lower temperatures (~150°C) due to hydroxyl group reactivity .
Preparation Methods
Haloethylene Carbonate-Thiophenol Coupling
This method, adapted from KR100686204B1, involves reacting chloroethylene carbonate with thiophenol derivatives in the presence of a tertiary amine catalyst. Key steps include:
-
Controlled Catalyst Addition : Triethylamine (TEA) is added dropwise (0.1–0.4 mL/min) to a mixture of chloroethylene carbonate and thiophenol at 40–60°C to minimize side reactions.
-
Reflux Conditions : Post-catalyst addition, the reaction is refluxed at 70–100°C to drive the coupling to completion.
-
Purification : Silica gel chromatography (ethyl acetate/hexane) isolates the product.
Example Protocol (modified from):
-
Reactants : Chloroethylene carbonate (0.1 mol), 4-fluorothiophenol (0.1 mol), TEA (0.3 mol).
-
Solvent : Tetrahydrofuran (130 mL).
-
Conditions : TEA added at 0.3 mL/min for 4 hrs at 50°C, followed by reflux at 82°C for 17 hrs.
-
Yield : 40.8% (analogous fluorinated derivative).
-
Purity : 95% (GC/NMR).
Mechanistic Insights
The amine catalyst deprotonates thiophenol, generating a thiophenoxide ion that nucleophilically attacks the electrophilic carbonyl carbon of chloroethylene carbonate. Ring-opening forms a thiocarbonate intermediate, which cyclizes to yield the product.
Ethylene Carbonate Ring-Opening with Thiophenol
An alternative route involves the base-mediated ring-opening of ethylene carbonate by thiophenol:
-
Reaction Setup : Ethylene carbonate and thiophenol are combined in a polar aprotic solvent (e.g., DMF).
-
Base Activation : Potassium carbonate or DBU facilitates thiophenoxide formation.
-
Cyclization : Intramolecular nucleophilic attack forms the dioxolanone ring.
Optimization Challenges :
-
Excessive base promotes hydrolysis of ethylene carbonate.
-
Competing side reactions (e.g., disulfide formation) reduce yield.
Comparative Analysis of Synthetic Methods
Table 1. Method Comparison
Yield Optimization Strategies
-
Catalyst Loading : Increasing TEA to 0.5 mol equivalents improves thiophenol activation but risks emulsion formation.
-
Solvent Selection : Tetrahydrofuran (THF) outperforms DMF in minimizing side reactions.
-
Dropwise Addition : Slow TEA addition (0.1 mL/min) reduces exothermic side reactions.
Advanced Purification Techniques
-
Chromatography : Silica gel columns with ethyl acetate/hexane (1:5) resolve product from unreacted thiophenol.
-
Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >99% purity (scalable batches).
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-phenylsulfanyl-[1,3]dioxolan-2-one, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves the reaction of phenylsulfanyl-containing precursors with cyclic carbonate-forming reagents like 1,1’-carbonyldiimidazole (CDI) under anhydrous conditions. For example, analogous dioxolan-2-one derivatives are synthesized via acyloin intermediates reacting with CDI in tetrahydrofuran (THF) at 60–80°C . Optimization includes adjusting stoichiometry (e.g., excess CDI) and monitoring reaction progress via thin-layer chromatography (TLC) or in situ Fourier-transform infrared (FTIR) spectroscopy to track carbonyl group consumption.
Q. How is this compound characterized structurally and thermally?
- Methodological Answer : Structural confirmation employs nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) to verify the phenylsulfanyl group (δ ~7.2–7.6 ppm for aromatic protons) and the dioxolanone ring (δ ~4.0–5.0 ppm for methylene/methine protons). For example, 4-methyl-1,3-dioxolan-2-one derivatives show characteristic ¹³C NMR peaks at ~155–160 ppm for the carbonyl carbon . Thermal stability is assessed via differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA), with heating rates of 10°C/min under nitrogen to determine decomposition temperatures .
Q. What safety protocols are critical for handling sulfur-containing dioxolanone derivatives?
- Methodological Answer : Key protocols include:
- Using flame-resistant labware and conducting reactions in fume hoods to mitigate volatile byproducts.
- Wearing nitrile gloves and safety goggles to prevent skin/eye contact with reactive intermediates.
- Storing waste in sealed containers labeled for sulfur-containing organics, followed by disposal via licensed hazardous waste services .
Advanced Research Questions
Q. How does the phenylsulfanyl substituent influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?
- Methodological Answer : The sulfur atom in the phenylsulfanyl group is susceptible to oxidation, forming sulfoxides or sulfones under controlled conditions (e.g., using m-chloroperbenzoic acid (mCPBA) in dichloromethane). Kinetic studies via high-performance liquid chromatography (HPLC) can track oxidation progress. For nucleophilic substitutions, the electron-withdrawing nature of the dioxolanone ring enhances reactivity with amines or thiols, requiring inert atmospheres (argon/nitrogen) to prevent side reactions .
Q. How can researchers resolve contradictions between spectroscopic data and computational modeling results for this compound?
- Methodological Answer : Discrepancies often arise from solvent effects or conformational isomerism. Strategies include:
- Repeating NMR experiments in deuterated solvents with varying polarities (e.g., CDCl₃ vs. DMSO-d₆) to assess solvent-induced shifts.
- Comparing experimental infrared (IR) spectra with density functional theory (DFT)-simulated vibrational modes to identify overlooked conformers.
- Cross-validating with high-resolution mass spectrometry (HRMS) to confirm molecular formula accuracy .
Q. What experimental designs are suitable for studying substituent effects on electrochemical stability in battery electrolytes?
- Methodological Answer : Replace the phenylsulfanyl group with fluorinated or methylated analogs (e.g., 4-fluoro-1,3-dioxolan-2-one) and compare electrochemical performance via:
- Cyclic voltammetry (CV) to measure oxidation/reduction potentials.
- Electrochemical impedance spectroscopy (EIS) to assess ionic conductivity.
- Accelerated aging tests at elevated temperatures (e.g., 60°C) to evaluate thermal decomposition pathways .
Q. How can reaction yields be improved for large-scale synthesis without compromising purity?
- Methodological Answer : Employ design of experiments (DoE) to optimize parameters such as:
- Catalyst loading (e.g., lipases or metal catalysts for enantioselective synthesis).
- Solvent selection (e.g., switching from THF to dimethyl carbonate (DMC) for greener chemistry).
- Workup procedures, including silica gel chromatography with gradient elution or recrystallization from ethanol/water mixtures .
Q. What methodologies are used to evaluate potential biological activity of this compound derivatives?
- Methodological Answer : Screen for antimicrobial activity using:
- Broth microdilution assays against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) strains.
- Antioxidant potential via 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assays.
- Cytotoxicity testing on human cell lines (e.g., HEK293) using MTT assays to establish IC₅₀ values .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
